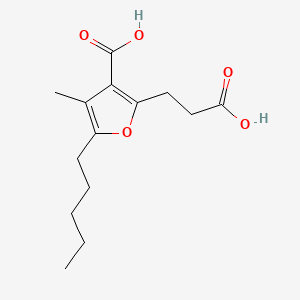

2-(2-Carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid

Overview

Description

“2-Carboxyethyl” compounds are often used in biochemistry and molecular biology applications . For instance, Tris(2-carboxyethyl)phosphine (TCEP) is a reducing agent frequently used in these fields .

Synthesis Analysis

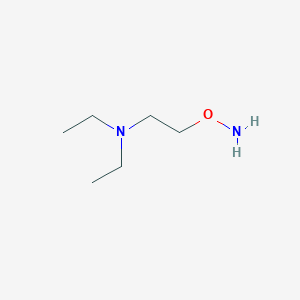

The synthesis of “2-Carboxyethyl” compounds can be complex. For example, the synthesis of a doubly pH-responsive poly(2-(diethylamino)ethyl methacrylate)–poly(2-carboxyethyl acrylate) diblock copolymer was reported .Molecular Structure Analysis

The molecular structure of “2-Carboxyethyl” compounds can vary. For instance, the molecular formula of TCEP is C9H15O6P .Chemical Reactions Analysis

TCEP is often used as a reducing agent to break disulfide bonds within and between proteins . It’s also used in the tissue homogenization process for RNA isolation .Physical And Chemical Properties Analysis

TCEP is soluble in water and is often prepared and used as a hydrochloride salt (TCEP-HCl) with a molecular weight of 286.65 gram/mol .Scientific Research Applications

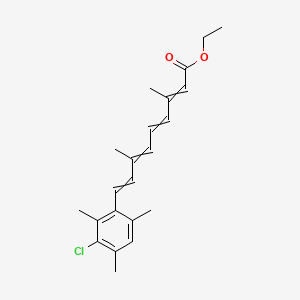

CMPF in Diabetes and Insulin Secretion : CMPF is found to circulate at high concentrations in type 2 and gestational diabetes patients, suggesting a potential role in these diseases. It has been shown to inhibit insulin secretion in mouse and human islets both in vitro and in vivo. Research into the metabolic fate of CMPF and its structural effects on insulin secretion is ongoing, with several molecules identified that influence insulin secretion in vitro (Nagy et al., 2017).

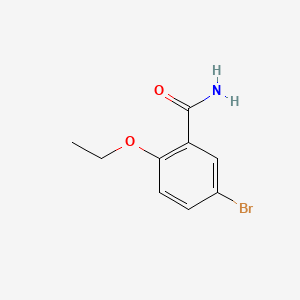

Antibacterial Activity of Related Compounds : Studies on derivatives of 2,4-dimethyl-5-nitrofuran-3-carboxylic acid, a compound structurally related to CMPF, have shown promising antibacterial activities, particularly against Gram-positive microorganisms, including forms of staphylococci resistant to benzylpenicillin. This suggests potential applications in developing new antibacterial agents (Kastron et al., 1968).

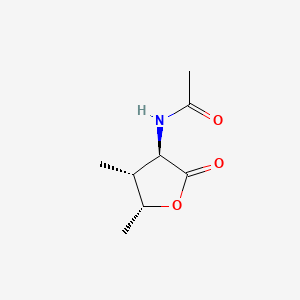

Synthetic Applications in Organic Chemistry : Various studies have explored the synthesis and characterization of compounds structurally related to CMPF. These include the synthesis of carbapenem antibiotics, a class of beta-lactam antibiotics, from related furan carboxylic acids. Such synthetic routes may be useful for the development of novel antibiotics (Stapon et al., 2003).

Chemical Properties and Reactions : Research into the photolysis of methyl 2-chloro-3-oxobutanoate, which is structurally related to CMPF, provides insights into the chemical properties and reactions of such compounds. Understanding these reactions can be important for applications in synthetic chemistry and drug development (Enev et al., 1987).

Potential as Cholesterol Lowering Agents : Certain derivatives of furan carboxylic acids, similar to CMPF, have been identified as potential cholesterol-lowering agents. This suggests a possible therapeutic application in treating hypercholesterolemia (Elliott & Hanna, 1996).

Pharmacological Prodrugs : Research on the development of prodrugs for various pharmacological agents, including antiviral drugs like AZT, often involves carboxylic acid derivatives similar to CMPF. These prodrugs aim to enhance drug delivery, improve pharmacokinetic properties, and reduce toxicity (Parang et al., 2000).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(2-carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-3-4-5-6-10-9(2)13(14(17)18)11(19-10)7-8-12(15)16/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJDKRLRDVBUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223478 | |

| Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Carboxyethyl)-4-methyl-5-pentylfuran-3-carboxylic acid | |

CAS RN |

73248-95-0 | |

| Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073248950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-4-methyl-5-pentyl-2-furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

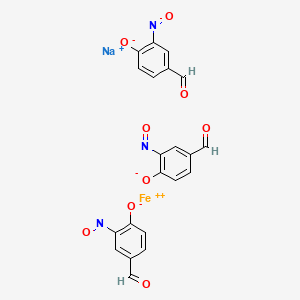

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.